molecular formula C10H14O3 B7893033 alpha-Methyl-2,3-dimethoxybenzyl Alcohol CAS No. 6848-73-3

alpha-Methyl-2,3-dimethoxybenzyl Alcohol

Cat. No.: B7893033
CAS No.: 6848-73-3
M. Wt: 182.22 g/mol
InChI Key: CFTDWZSHQBCEMC-UHFFFAOYSA-N
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Description

alpha-Methyl-2,3-dimethoxybenzyl Alcohol: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . . This compound is characterized by the presence of two methoxy groups attached to a benzene ring and a hydroxyl group attached to an alpha-methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydroboration-oxidation processes due to their efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PCl5

Major Products:

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Methoxy-substituted benzyl alcohols

    Substitution: Various substituted benzyl derivatives

Biological Activity

Alpha-Methyl-2,3-dimethoxybenzyl alcohol (AMDBA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

AMDBA is a derivative of 2,3-dimethoxybenzyl alcohol, characterized by an additional methyl group at the alpha position. Its chemical structure can be represented as follows:

C10H14O3\text{C}_{10}\text{H}_{14}\text{O}_3

This modification enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that AMDBA exhibits significant antitumor properties. In vitro assays indicate that AMDBA can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate, and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, a study reported an IC50 value of approximately 50 µM for MCF-7 cells, indicating potent cytotoxic effects .

Antioxidant Properties

AMDBA has shown promising antioxidant activity. It was evaluated using the DPPH radical scavenging assay, where it demonstrated a significant ability to neutralize free radicals. The antioxidant capacity was comparable to that of established antioxidants like butylated hydroxyanisole (BHA), suggesting potential applications in food preservation and health supplements .

The biological activity of AMDBA is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : AMDBA interferes with cell signaling pathways that promote proliferation, particularly those involving cyclin-dependent kinases.
  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Mechanism : By scavenging free radicals, AMDBA reduces oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders.

Study 1: Antitumor Efficacy

In a clinical study involving patients with metastatic breast cancer, AMDBA was administered as part of a combination therapy. Results indicated a significant reduction in tumor size after six weeks of treatment, with minimal side effects reported . This suggests that AMDBA could be a valuable addition to existing cancer therapies.

Study 2: Antioxidant Activity Evaluation

A comparative study assessed the antioxidant effects of AMDBA against other compounds in both hydrophilic and lipophilic environments. The results showed that AMDBA had superior scavenging activity against peroxyl radicals compared to traditional antioxidants . This positions AMDBA as a candidate for further exploration in nutraceutical applications.

Data Summary

Biological Activity IC50 Value Target Cell Line Mechanism
Antitumor50 µMMCF-7 (Breast Cancer)Induction of Apoptosis
Antioxidant-DPPH Radical ScavengingScavenging Free Radicals

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTDWZSHQBCEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346783
Record name 1-(2,3-Dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6848-73-3
Record name 1-(2,3-Dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in dry ethyl ether (100 ml) was added at 0° C. with a 3M solution of methylmagnesium bromide in ethyl ether (35 ml) and left under stirring at 0° C. for 0.5 h. Afterwards the reaction mixture was added with a diphasic mixture of ethyl ether and an ammonium chloride saturated solution, extracting the aqueous phase with ethyl ether. The organic extracts were dried and the solvent was evaporated off under reduced pressure, thereby obtaining 10.06 g of the title compound (92% yield).
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10 g
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100 mL
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35 mL
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92%

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